molecular formula C10H12O5 B14650374 4-Methoxy-2-(methoxymethoxy)benzoic acid CAS No. 51985-35-4

4-Methoxy-2-(methoxymethoxy)benzoic acid

Cat. No.: B14650374
CAS No.: 51985-35-4
M. Wt: 212.20 g/mol
InChI Key: KLEWZVDFTHMNEF-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative characterized by two ether-based substituents: a methoxy group (-OCH₃) at the para position (C4) and a methoxymethoxy group (-OCH₂OCH₃) at the ortho position (C2). This compound is synthesized via coupling reactions involving 4-(methoxymethoxy)benzoic acid with pyrimidinone intermediates, using BTFFH (Bromo-Tris-Pyrrolidino-Phosphonium Hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) as catalysts in dichloromethane (DCM) .

The methoxymethoxy group serves as a versatile functional group, offering both steric bulk and electron-donating effects, which influence reactivity and solubility. This compound is primarily explored in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

CAS No.

51985-35-4

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-methoxy-2-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C10H12O5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

KLEWZVDFTHMNEF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group such as a methyl ester.

    Introduction of the Methoxymethoxy Group: The protected compound is then subjected to a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) to introduce the methoxymethoxy group at the 2-position.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzaldehyde or this compound.

    Reduction: Formation of 4-methoxy-2-(methoxymethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-2-(methoxymethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent groups, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications Synthesis Yield (Reported) Reference
4-Methoxy-2-(methoxymethoxy)benzoic acid -OCH₃ (C4), -OCH₂OCH₃ (C2) C₁₀H₁₂O₅ 212.20 g/mol Pharmaceutical intermediates Not specified
4-Methoxy-2-(trifluoromethyl)benzoic acid -OCH₃ (C4), -CF₃ (C2) C₉H₇F₃O₃ 220.15 g/mol APIs, agrochemicals High industrial demand
2-(4-Methoxybenzoyl)benzoic acid -C(O)C₆H₄OCH₃ (C2) C₁₅H₁₂O₄ 256.26 g/mol Organic synthesis 95% purity
4-(Methoxycarbonyl)benzoic acid -COOCH₃ (C4) C₉H₈O₄ 180.16 g/mol Peptide synthesis, HPLC analysis Commercial availability
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide -SO₂NH-C₆H₄NHCOCH₃ (C2), -OCH₃ (C4) C₁₆H₁₇N₃O₆S 379.39 g/mol Antitubercular agents 83% yield

Key Observations :

  • Electronic Effects : The methoxymethoxy group in the target compound provides electron-donating effects, enhancing solubility in polar solvents. In contrast, the trifluoromethyl (-CF₃) group in CAS 127817-85-0 is electron-withdrawing, increasing acidity (pKa ~2.5) and lipophilicity .
  • Biological Activity : Sulfonyl and hydrazide groups (e.g., in ’s compound) confer antitubercular activity, whereas methoxymethoxy derivatives are more suited as intermediates due to their stability .

Research Findings and Trends

  • Biosensor Compatibility : Substituent position significantly impacts biosensor recognition. Para-substituted benzoic acids (e.g., 4-methoxy derivatives) show stronger signals in yeast-based biosensors than ortho-substituted analogs .
  • Yield Optimization: Methoxymethoxy-containing compounds often require careful reaction control due to ether cleavage risks under acidic conditions. For example, 4-Methoxy-2-((3-nitrophenyl)amino)benzoic acid () achieves 93% yield via Pd-catalyzed coupling, suggesting robust methods for similar structures .

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